molecular formula C17H22N4O8 B12547943 Glycyl-L-tyrosylglycyl-L-aspartic acid CAS No. 170029-10-4

Glycyl-L-tyrosylglycyl-L-aspartic acid

Cat. No.: B12547943
CAS No.: 170029-10-4
M. Wt: 410.4 g/mol
InChI Key: OPICWDNEPXEJOV-RYUDHWBXSA-N
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Description

Glycyl-L-tyrosylglycyl-L-aspartic acid is a peptide compound composed of four amino acids: glycine, tyrosine, glycine, and aspartic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-tyrosylglycyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like carbodiimides or uronium salts to form peptide bonds.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-tyrosylglycyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can yield free thiol groups.

Scientific Research Applications

Glycyl-L-tyrosylglycyl-L-aspartic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cell signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including drug delivery and tissue engineering.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-tyrosylglycyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with integrins, affecting cell adhesion and migration.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-L-aspartic acid
  • Glycyl-L-tyrosine
  • Glycyl-L-phenylalanine

Uniqueness

Glycyl-L-tyrosylglycyl-L-aspartic acid is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound in research and industry.

Properties

CAS No.

170029-10-4

Molecular Formula

C17H22N4O8

Molecular Weight

410.4 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]butanedioic acid

InChI

InChI=1S/C17H22N4O8/c18-7-13(23)20-11(5-9-1-3-10(22)4-2-9)16(27)19-8-14(24)21-12(17(28)29)6-15(25)26/h1-4,11-12,22H,5-8,18H2,(H,19,27)(H,20,23)(H,21,24)(H,25,26)(H,28,29)/t11-,12-/m0/s1

InChI Key

OPICWDNEPXEJOV-RYUDHWBXSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CN)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN)O

Origin of Product

United States

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